Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride
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Description
“Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 1808249-67-3 . It has a molecular weight of 205.68 . This compound is a solid under normal conditions .
Synthesis Analysis
The synthesis of similar compounds, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylate and 2-azaspiro[3.3]heptane-6-carboxylic acid, has been performed . The four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N-bis-nucleophiles . An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction has also been reported .Physical And Chemical Properties Analysis
“Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride” is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Conformationally Restricted Amino Acid Synthesis
Research has developed novel synthetic approaches to produce non-natural, conformationally rigid spiro-linked amino acids. These compounds, including derivatives of glutamic acid and lysine, are synthesized from precursors like 3-methylidenecyclobutanecarbonitrile. The process involves [1+2]-cycloaddition, chemoselective reduction, and ester moiety hydrolysis, highlighting the potential of these amino acids in probing the topology of various receptors due to their rigid spirocyclic scaffold (Yashin et al., 2019).
Modulation of GABAergic Cascades
Another study focused on synthesizing spiro[2.3]hexane amino acids as conformationally rigid analogs of γ-aminobutyric acid (GABA). These new compounds serve as promising modulators for GABAergic cascades in the human central nervous system. The synthesis involved catalytic [1+2] cycloaddition and a modified Curtius reaction, indicating their potential in neuroscientific research and therapeutic applications (Yashin et al., 2017).
Asymmetric Synthesis in Aqueous Solution
The asymmetric synthesis of bicyclic amino acid derivatives via Aza-Diels-Alder reactions demonstrates the versatility of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates. These compounds are synthesized from chiral iminium ions and cyclopentadiene, showcasing the potential for creating diverse stereoisomers with significant yields and diastereomeric excess. This method opens new avenues for synthesizing complex amino acid derivatives with high stereocontrol (Waldmann & Braun, 1991).
properties
IUPAC Name |
methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)6-5-7(10)9(6)3-2-4-9;/h6-7H,2-5,10H2,1H3;1H/t6-,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLFPUHRECDFQV-LEUCUCNGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C12CCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](C12CCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride |
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